
2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyano group, a hydrazinyl group, and an isoindole moiety, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide typically involves the reaction of cyanoacetamide with hydrazine derivatives under controlled conditions. One common method involves the treatment of cyanoacetamide with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pigments and dyes due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The cyano and hydrazinyl groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with target proteins, leading to inhibition or activation of specific pathways. Further research is needed to fully elucidate its molecular targets and mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-2-(3-amino-1H-isoindol-1-ylidene)acetamide: Similar in structure but with an amino group instead of a hydrazinyl group.
N-(p-chlorophenyl)-2-cyano-2-[2,3-dihydro-3-[tetrahydro-2,4,6-trioxo-1-p-tolylpyrimidin-5(2H)-ylidene]-1H-isoindol-1-ylidene]acetamide: Another derivative with different substituents.
Uniqueness
2-Cyano-2-(3-hydrazinyl-1H-isoindol-1-ylidene)acetamide is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and biological properties. This makes it a valuable compound for the synthesis of novel molecules and exploration of new therapeutic applications.
Propiedades
Número CAS |
90275-32-4 |
|---|---|
Fórmula molecular |
C11H9N5O |
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
2-cyano-2-(3-hydrazinylisoindol-1-ylidene)acetamide |
InChI |
InChI=1S/C11H9N5O/c12-5-8(10(13)17)9-6-3-1-2-4-7(6)11(15-9)16-14/h1-4H,14H2,(H2,13,17)(H,15,16) |
Clave InChI |
MEPWBBBPBIAMAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C#N)C(=O)N)N=C2NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


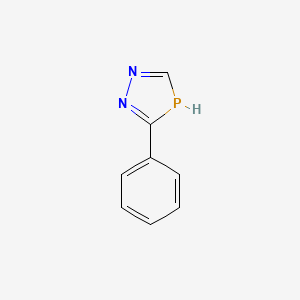
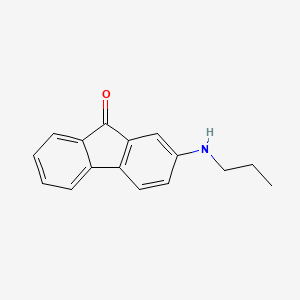

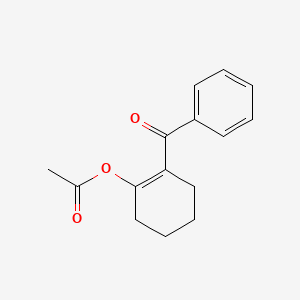
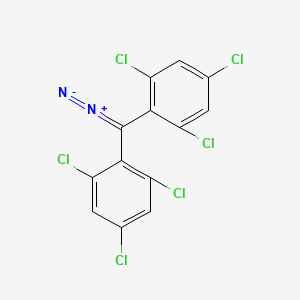
![N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide](/img/structure/B14362824.png)
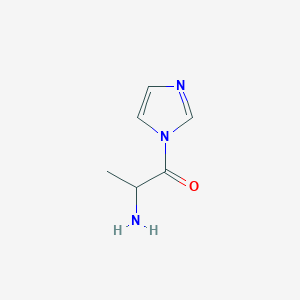
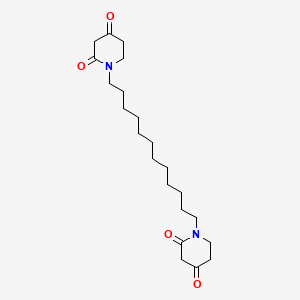
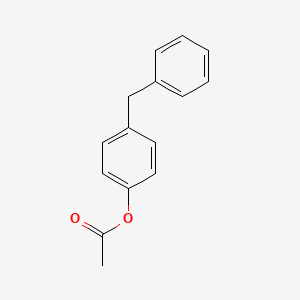
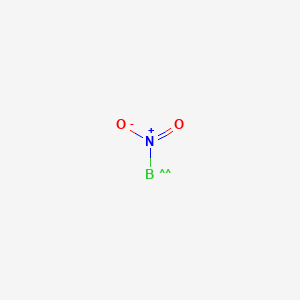
![8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14362878.png)
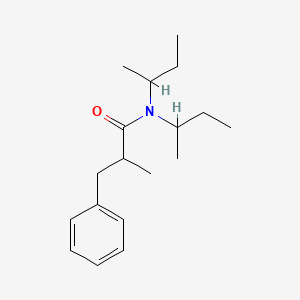

![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)
